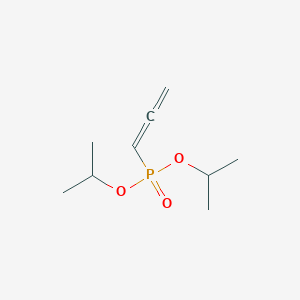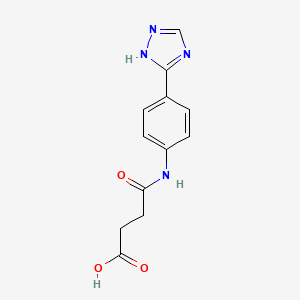
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is a compound that features a succinanilic acid moiety linked to a 1H-1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the 1H-1,2,4-triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- typically involves the formation of the 1H-1,2,4-triazole ring followed by its attachment to the succinanilic acid moiety. One common method for synthesizing 1H-1,2,4-triazole derivatives involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents for several hours.
Industrial Production Methods
Industrial production of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways . The compound’s ability to interact with various biological targets makes it a versatile tool in medicinal chemistry and drug discovery.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: A basic triazole ring structure used in various pharmaceuticals.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: A compound with similar structural features but different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with applications in anticancer research.
Uniqueness
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is unique due to the combination of the succinanilic acid moiety and the 1H-1,2,4-triazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
4922-55-8 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC名 |
4-oxo-4-[4-(1H-1,2,4-triazol-5-yl)anilino]butanoic acid |
InChI |
InChI=1S/C12H12N4O3/c17-10(5-6-11(18)19)15-9-3-1-8(2-4-9)12-13-7-14-16-12/h1-4,7H,5-6H2,(H,15,17)(H,18,19)(H,13,14,16) |
InChIキー |
KAXIIMZTKRDYBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=NN2)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


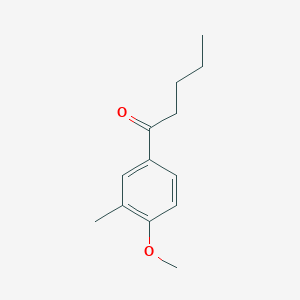

![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

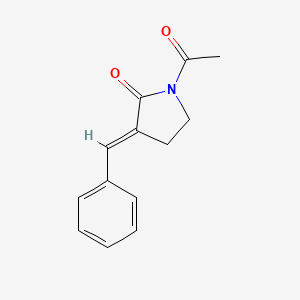
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)

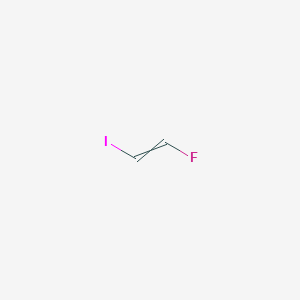
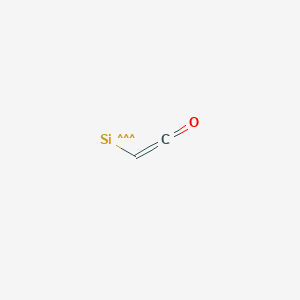
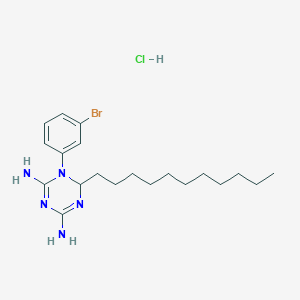
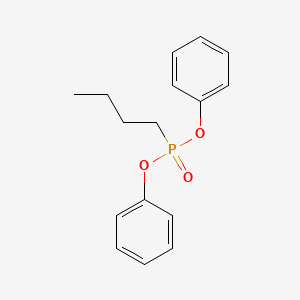
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)
